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Cobalt;iridium

Cat. No.: B14524136
CAS No.: 62339-48-4
M. Wt: 369.02 g/mol
InChI Key: DYYXTEOEXHZMMP-UHFFFAOYSA-N
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Description

Origin of Enhanced Magnetic Properties in Iron-Cobalt-Iridium Alloys

Iron-cobalt (Fe-Co) alloys are renowned for their strong magnetic properties; however, the introduction of iridium (Ir) has been shown to further enhance these characteristics, surpassing the performance of conventional Fe-Co alloys. scitechdaily.comhonwaygroup.com This enhancement is pivotal for the development of high-performance ferromagnetic materials for applications such as high-density data storage and efficient electric motors. nih.gov

Role of Iridium Doping in Magnetic Moment Enhancement of Iron and Iridium

The doping of iridium into Fe-Co alloys plays a critical role in augmenting the magnetic moments of both the iron and iridium atoms. scitechdaily.com Experimental studies, utilizing techniques such as high-throughput X-ray magnetic circular dichroism (XMCD), have demonstrated a significant increase in these magnetic moments with increased iridium concentration. spintronics-info.comazoquantum.com Specifically, at an iridium concentration of 11 atomic percent (at%), the magnetic moment of iron increased by a factor of 1.44, while the magnetic moment of iridium saw a 1.54-fold increase compared to a concentration of 1 at%. honwaygroup.comnih.govspintronics-info.com This doping-induced enhancement is a key factor behind the superior magnetic performance of Fe-Co-Ir alloys.

Change in Magnetic Moment with Iridium Concentration

ElementMagnetic Moment Increase (at 11 at% Ir vs. 1 at% Ir)
Iron (Fe)1.44-fold
Iridium (Ir)1.54-fold

Mechanism of Increased Electron Localization and Spin-Orbit Coupling

The enhancement of magnetic properties in Fe-Co-Ir alloys is deeply rooted in the electronic structure of the material. Theoretical analyses and experimental findings have revealed that the addition of iridium leads to an increased localization of electrons. spintronics-info.comazoquantum.com This phenomenon, coupled with a stronger spin-orbit coupling, is a primary driver of the observed magnetic moment enhancement. spintronics-info.comucm.es The interaction occurs between the 3d electrons of the iron and cobalt atoms and the 5d electrons of the iridium atoms. spintronics-info.comazoquantum.com This strengthened coupling is a direct consequence of introducing the heavier element, iridium, into the alloy.

Graphene-Cobalt-Iridium Heterostructures for Spintronics

The integration of graphene with cobalt-iridium systems has emerged as a promising platform for spintronic applications. spintronics-info.com These heterostructures leverage the unique properties of each component to create novel quantum-physical effects at their interfaces, which are essential for the development of next-generation spintronic devices that are faster and more energy-efficient. scitechdaily.com

Interplay of Quantum-Physical Effects at Interfaces

In graphene-cobalt-iridium heterostructures, a complex interplay of quantum-physical effects at the interfaces gives rise to their unique spintronic properties. spintronics-info.com Contrary to initial expectations, the graphene layer interacts not only with the adjacent cobalt layer but also, through the cobalt, with the underlying iridium. scitechdaily.comspintronics-info.com The ferromagnetic cobalt layer acts as a mediator, enhancing the interaction between the graphene and the heavy metal iridium. scitechdaily.comazoquantum.com This mediated interaction leads to a significant enhancement of two crucial quantum effects: the Rashba effect, which is a spin-orbit splitting of energy levels, and the Dzyaloshinskii-Moriya interaction (DMI), which leads to a canting in the alignment of spins. spintronics-info.comazoquantum.com The ferromagnetic nature of the cobalt layer amplifies the energy level splitting. scitechdaily.comspintronics-info.com

Spin Canting Effect and Skyrmion Stabilization

The enhanced Dzyaloshinskii-Moriya interaction at the graphene-cobalt-iridium interface results in a pronounced spin canting effect. scitechdaily.comspintronics-info.com This effect is instrumental in stabilizing vortex-like spin textures known as magnetic skyrmions. scitechdaily.comazoquantum.com Skyrmions are topologically protected, nanoscale magnetic structures that are highly sought after for spintronic applications due to their stability and potential for manipulation with low energy consumption. scitechdaily.com Research has shown that the strength of the spin-canting effect, and thus the stability of the skyrmions, can be influenced by the thickness of the cobalt layer, with three monolayers being identified as optimal. scitechdaily.comspintronics-info.comazoquantum.com The synergistic reinforcement of the Rashba effect and DMI in these heterostructures is an unexpected and significant finding, paving the way for the design of novel spintronic devices based on the controlled generation and manipulation of skyrmions. scitechdaily.comspintronics-info.com

Mediation of Graphene-Iridium Interaction by Ferromagnetic Cobalt Layers

The insertion of ferromagnetic cobalt layers between graphene and an iridium substrate has been shown to fundamentally alter the interaction between them, leading to enhanced quantum phenomena beneficial for spintronic applications. scitechdaily.com The cobalt layer does not simply act as a spacer but as an active mediator in the graphene-iridium system. scitechdaily.comhonwaygroup.com This mediation enhances the spin-orbit coupling at the interface, a crucial factor for developing advanced spintronic devices. scitechdaily.com

Research indicates that the cobalt layer facilitates an indirect interaction between the graphene and the iridium layer. honwaygroup.com This results in synergistic quantum effects that are not present in the simple graphene/iridium bilayer. scitechdaily.com The ferromagnetic nature of the cobalt enhances the splitting of energy levels and promotes spin-canting, an effect scientifically known as the Dzyaloshinskii-Moriya interaction. scitechdaily.comhonwaygroup.com This interaction is essential for stabilizing chiral magnetic structures like skyrmions, which are promising candidates for data storage and processing. scitechdaily.com

The process of introducing cobalt between the graphene and the iridium, known as intercalation, is influenced by the properties of the graphene layer itself. aip.org Studies using low-energy electron microscopy have shown that the intercalation of a cobalt monolayer is a complex process, with the edges of a graphene flake presenting an energy barrier. researchgate.net Furthermore, the intercalation is energetically favorable at locations where the graphene sheet has strong curvature, such as near substrate atomic steps and wrinkles. aip.org This suggests that the strength of the initial graphene-iridium interaction can determine the preferred pathways for cobalt intercalation. aip.org Once intercalated, the cobalt-iridium interaction is enhanced, and at certain annealing temperatures, intermixing of cobalt and iridium can occur at the interface. researchgate.net This mediated system also induces a magnetic moment in the carbon atoms of the graphene layer, which is oriented antiparallel to that of the cobalt. researchgate.net

Influence of Cobalt Monolayer Thickness on Spin Effects

The thickness of the intercalated cobalt layer is a critical parameter for controlling the spin-related properties of the graphene/cobalt/iridium heterostructure. scitechdaily.com Research has demonstrated a clear dependence of spin effects, particularly the spin-canting (Dzyaloshinskii-Moriya interaction), on the number of cobalt monolayers. scitechdaily.comhonwaygroup.com

Experimental and theoretical studies have shown that the magnitude of these quantum effects can be precisely tuned. scitechdaily.com For instance, the spin-canting effect is optimized when the cobalt layer is three monolayers thick. scitechdaily.comhonwaygroup.com This finding is supported by both spectroscopic analysis and density functional theory calculations. scitechdaily.com

Furthermore, the thickness of the cobalt film dictates the magnetic anisotropy of the system. In cobalt films intercalated between graphene and iridium (111), a gradual, thickness-dependent spin reorientation transition is observed. researchgate.net This transition involves the magnetization direction rotating from out-of-plane to in-plane by less than 10 degrees per additional cobalt monolayer. researchgate.net During this reorientation, the cobalt films exhibit a complex, three-dimensional, meandering spin texture. researchgate.net This precise control over magnetic anisotropy and spin textures by varying the cobalt thickness is a key finding for the engineering of spintronic devices. unive.it

Cobalt Monolayer (ML) ThicknessObserved Spin EffectReference
VariableGradual spin reorientation from out-of-plane to in-plane (<10° per ML) researchgate.net
3 MLOptimal enhancement of the spin-canting effect (Dzyaloshinskii-Moriya interaction) scitechdaily.comhonwaygroup.com

Theoretical Studies on Magnetic Ordering and Spin Polarization

Theoretical investigations, primarily using density functional theory (DFT), have provided fundamental insights into the magnetic ordering and spin polarization in cobalt-iridium systems. These studies reveal that the strong interaction between cobalt's 3d electrons and iridium's 5d electrons is central to the unique magnetic properties observed. technologynetworks.com

Ab initio calculations for single cobalt adatoms on an Iridium(111) surface predict a strong perpendicular magnetic anisotropy, with the magnetization orientation being out-of-plane. researchgate.net This is a foundational property for high-density magnetic storage. As cobalt atoms form clusters on the Ir(111) surface, their magnetic moments evolve. Theoretical results show that the atomic spin magnetic moments in cobalt clusters tend to decrease almost linearly as their coordination number increases. aps.org In contrast, the orbital magnetic moments are much more sensitive to the specific local atomic environment and geometry of the cluster. aps.org The isotropic exchange interaction between cobalt atoms in these clusters is consistently strong, often exceeding the values found in bulk cobalt. aps.org

Theoretical Magnetic Moments of Cobalt Clusters on Ir(111)
Cluster Size/ConfigurationAverage Spin Moment (μB/atom)Average Orbital Moment (μB/atom)Reference
1 atom (adatom)2.091.11 aps.org
2 atoms (dimer)2.060.68 aps.org
3 atoms (linear)2.020.54 aps.org
7 atoms (compact)1.880.31 aps.org
Monolayer1.890.26 aps.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co3Ir B14524136 Cobalt;iridium CAS No. 62339-48-4

Properties

CAS No.

62339-48-4

Molecular Formula

Co3Ir

Molecular Weight

369.02 g/mol

IUPAC Name

cobalt;iridium

InChI

InChI=1S/3Co.Ir

InChI Key

DYYXTEOEXHZMMP-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Ir]

Origin of Product

United States

Synthetic Methodologies for Cobalt Iridium Compounds and Materials

Advanced Preparation Techniques for Cobalt-Iridium Alloys

The fabrication of cobalt-iridium (Co-Ir) alloys leverages several advanced methodologies, each offering distinct advantages in controlling the material's composition, morphology, and properties.

Electrodeposition and Co-deposition Strategies

Electrodeposition is a versatile technique for creating Co-Ir alloy coatings. In this method, a substrate, such as copper foam, is immersed in an electrolytic bath containing precursors for both metals. elsevier.es A typical electrolyte formulation includes sodium hexabromoiridate(III) as the iridium source and cobalt(II) sulphate as the cobalt source. elsevier.esresearchgate.net

The co-deposition of cobalt with iridium occurs at a more positive potential than the deposition potential required for cobalt alone. elsevier.esresearchgate.net This allows for precise control over the alloy's composition. By carefully managing the current density or the electrode potential, the ratio of iridium to cobalt in the resulting deposit can be systematically varied. elsevier.esresearchgate.net Research has shown that increasing the cobalt content in the alloy can lead to a reduction in deposit cracking, enhancing the mechanical integrity of the coating. elsevier.esresearchgate.net This galvanostatic process is of significant interest for applications requiring thin bimetallic films, such as electrocatalysts for water splitting. elsevier.es

Table 1: Parameters for Electrodeposition of Co-Ir Alloys

ParameterDescriptionTypical Values/ComponentsReference
Iridium PrecursorSource of iridium ions in the electrolyte.Sodium hexabromoiridate(III) (26 mmol dm-3) researchgate.net
Cobalt PrecursorSource of cobalt ions in the electrolyte.Cobalt(II) sulphate (85 mmol dm-3) researchgate.net
Control MechanismMethod to adjust the alloy composition.Current density or electrode potential elsevier.esresearchgate.net
Substrate ExampleMaterial onto which the alloy is deposited.Copper (Cu) foam elsevier.es

Thermal Reduction Approaches

Thermal reduction is a prominent method for synthesizing Co-Ir nanomaterials, including alloy nanoparticles and complex nanoframes. researchgate.netscispace.comdntb.gov.ua One sophisticated approach involves multiple steps to create two-dimensional (2D) Co-Ir nanoframes. researchgate.netscispace.com The process begins with the formation of cobalt(II) hydroxide (B78521) (Co(OH)₂) nanosheets, often accelerated by a microwave-assisted process. researchgate.netscispace.com Subsequently, iridium nanoparticles are deposited onto these nanosheets. researchgate.netscispace.com

The key step is the controlled thermal treatment of the iridium-decorated nanosheets under a reducing atmosphere, typically a mixture of hydrogen and argon (H₂/Ar), at temperatures around 300°C. researchgate.netscispace.com This treatment reduces the metal precursors to form a Co-Ir alloy. After the thermal reduction, a chemical leaching step using a dilute acid, such as nitric acid, is often employed to remove any unstable metallic cobalt, resulting in a porous nanoframe structure. researchgate.netscispace.com The elemental composition of the material changes significantly during this process; for instance, after thermal treatment, the iridium and cobalt content can increase to 36.0 wt% and 46.0 wt% respectively, with a corresponding decrease in oxygen. scispace.com High-temperature chemical reduction in an inert atmosphere is another established technique for producing Co-Ir alloy nanoparticles. dntb.gov.ua

Table 2: Thermal Reduction Process for 2D Co-Ir Nanoframes

StepDescriptionKey ParametersReference
1Formation of Co(OH)₂ nanosheets.Microwave-assisted hydrothermal synthesis researchgate.netscispace.com
2Deposition of Ir nanoparticles.Decoration of Co(OH)₂ nanosheets researchgate.netscispace.com
3Thermal Reduction300°C under H₂/Ar (5/95 vol%) atmosphere researchgate.netscispace.com
4Chemical Leaching0.05 M HNO₃ to remove unstable Co researchgate.netscispace.com

Sputtering Techniques for Thin Film Fabrication

Sputtering, a physical vapor deposition (PVD) method, is highly effective for fabricating high-purity, uniform Co-Ir alloy thin films. researchgate.netacs.org DC magnetron co-sputtering is a common variant used for this purpose, where both cobalt and iridium targets are eroded simultaneously by plasma-generated ions in a vacuum chamber. chemrxiv.org The liberated atoms travel and deposit onto a substrate, forming a thin film. vulcanchem.com

The properties of the resulting film, including composition and crystalline structure, can be precisely tailored by controlling process parameters. chemrxiv.org Key parameters include the sputtering power applied to each target, substrate temperature, and the pressure of the sputtering gas (typically argon). chemrxiv.orgacs.org For instance, in the fabrication of Co₈₀Ir₂₀ films, heating the substrate to 600°C during deposition has been shown to promote atomic migration, leading to a near-perfect hexagonal-close-packed (hcp) structure and enhancing the material's magnetic anisotropy. acs.org The ability to create thin, compact films with excellent adhesion and homogeneous particle distribution makes sputtering a valuable technique for applications in catalysis and magnetic data storage. acs.orgchemrxiv.org

Table 3: Sputtering Parameters for Co-Ir Thin Film Fabrication

ParameterInfluence on Film PropertiesExample Value/ConditionReference
TechniqueDeposition method for creating thin films.DC Magnetron Co-sputtering chemrxiv.org
Substrate TemperatureAffects crystallinity and atomic arrangement.Room Temperature up to 600°C acs.orgchemrxiv.org
Sputtering PowerControls deposition rate and alloy composition.Varied power ratios (e.g., PPt:PIr) for co-sputtering chemrxiv.org
Sputtering GasCreates plasma to erode the target material.Argon (Ar) acs.org

Synthesis of Cobalt-Iridium Oxide Nanostructures

The creation of cobalt-iridium oxide nanostructures often targets catalytic applications, requiring methods that can produce high surface areas and precisely controlled atomic arrangements.

Modified Adams Fusion Methods (e.g., Surfactant-Assisted)

A modified, surfactant-assisted Adams fusion method has been developed for the scalable production of iridium-cobalt (IrCo) oxide nanoparticles. This technique begins by mixing iridium and cobalt precursors, such as hexachloroiridic acid (H₂IrCl₆) and cobalt nitrate (B79036) (Co(NO₃)₂), in a potassium nitrate (KNO₃) solution. A surfactant is added to the solution, which is then stirred at 80°C for an extended period (e.g., 12 hours) to facilitate the formation of a polymerized particle.

Following this, a calcination step is performed in air at 400°C for approximately 2 hours. This high-temperature treatment converts the precursors into a mixed oxide phase. To further enhance the material's properties, particularly its surface area and porosity, an acid etching process is often employed. This involves soaking the synthesized powder in a nitric acid (HNO₃) solution (e.g., 0.5 M) for 48 hours to preferentially remove some of the cobalt. This method is effective in producing mesoporous IrCo oxide catalysts with high surface areas and an optimized distribution of active sites.

Mechanochemical Approaches for Single-Atom Integration

Mechanochemistry, specifically high-energy ball milling, provides a solvent-free and scalable route for integrating single iridium atoms into a cobalt oxide matrix. researchgate.netresearchgate.netscispace.com This approach involves milling cobalt oxide (Co₃O₄) powder with an iridium precursor, such as iridium chloride (IrCl₃), at high speeds (e.g., 500 rpm) for several hours. The intense mechanical forces generated during milling induce solid-state reactions that lead to the formation of Ir-Co₃O₄, where iridium is present as atomically dispersed sites within the cobalt oxide support. researchgate.netscispace.com

This technique is notable for its high efficiency, achieving up to 98% utilization of the iridium precursor, and its scalability, enabling gram-level production per batch. researchgate.net The resulting materials feature isolated iridium atoms that can significantly boost electronic conductivity and optimize the energy barriers for catalytic reactions. researchgate.netresearchgate.netscispace.com This single-atom integration strategy eliminates the "close-packing" limitation of noble metals, offering a pathway to create highly efficient and cost-effective catalysts. researchgate.net The ball-milling method is also recognized as a straightforward and eco-friendly approach for synthesizing various single-atom alloy catalysts on cobalt supports.

Electrospinning for Nanofiber Architectures

Electrospinning is a versatile and scalable method for producing one-dimensional (1D) nanostructures, such as nanofibers, with high aspect ratios and large surface areas. acs.orgnih.gov This technique has been successfully employed to fabricate bimetallic cobalt-iridium materials, often in the form of oxides or alloys embedded within a carbonaceous matrix. acs.orgmdpi.com The process generally involves the creation of a precursor solution, which is then subjected to a strong electric field to form a continuous fiber that is collected on a target. acs.org

The synthesis of cobalt-iridium nanofibers typically starts with dissolving metal precursors, such as nickel acetate (B1210297) tetrahydrate and cobalt acetate tetrahydrate, along with a polymer like poly(vinyl alcohol) (PVA) or poly(methyl methacrylate) (PMMA) in a suitable solvent. mdpi.comresearchgate.net This solution is then electrospun to produce a mat of composite nanofibers. researchgate.net Subsequent heat treatment, or calcination, under a controlled atmosphere (e.g., argon or air) is a critical step. acs.orgacs.org This thermal process removes the polymer matrix and decomposes the metal salts into the desired metallic or oxide phases. acs.orgacs.org For instance, calcination of electrospun mats containing nickel acetate, cobalt acetate, and PVA in an argon atmosphere leads to the formation of CoNi alloy nanofibers. researchgate.net The calcination temperature significantly influences the final morphology, crystallinity, and chemical composition of the nanofibers. acs.orgnih.gov Studies on iridium-based nanofibers show that calcination can cause a considerable decrease in fiber diameter due to the removal of precursor components and the oxidation of the polymer. acs.org

The resulting bimetallic nanofibers, such as those made of IrOₓ, often exhibit a polycrystalline structure composed of the constituent metal oxides, with the elements homogeneously distributed throughout the nanostructure. acs.org For example, IrₓCo₁₋ₓOᵧ nanocomposites with a tubular morphology consisting of Ir/IrO₂ and Co₃O₄ have been successfully synthesized via electrospinning followed by calcination. acs.org Similarly, cobalt-containing polysilazane has been used to create nanofibers with uniform diameters of approximately 600 nm. mdpi.com The unique 1D architecture of these nanofibers provides a high degree of accessibility to active sites, which is beneficial for applications like catalysis. acs.orgmdpi.com

Table 1: Parameters in Electrospinning of Bimetallic Nanofibers

Parameter Description Example Source
Polymer Provides viscosity for fiber formation; later removed by calcination. Poly(vinyl alcohol) (PVA), Poly(methyl methacrylate) (PMMA) mdpi.comresearchgate.net
Metal Precursors Salts of the desired metals to be incorporated into the nanofibers. Nickel acetate tetrahydrate, Cobalt acetate tetrahydrate, IrCl₃ acs.orgresearchgate.net
Applied Voltage The high voltage applied to the precursor solution to initiate spinning. 20 kV acs.org
Flow Rate The rate at which the precursor solution is fed through the needle. 80 μL h⁻¹ acs.org
Calcination Temp. Temperature used to remove the polymer and form the final material. 400–800 °C acs.orgnih.gov
Final Morphology The structure of the nanofibers after synthesis and calcination. Tubular, Polycrystalline acs.org

Hydrothermal and Sol-Gel Routes for Oxide Materials

Hydrothermal and sol-gel methods are prominent wet-chemical techniques for synthesizing cobalt-iridium oxide materials with controlled composition and morphology. mdpi.commdpi.com These methods are valued for their ability to produce homogeneous, crystalline materials at relatively low temperatures. mdpi.comrsc.org

The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. mdpi.comresearchgate.net This technique has been adapted to create complex bimetallic oxide nanostructures. For instance, hydrous cobalt-iridium oxide two-dimensional (2D) nanoframes have been synthesized using a microwave-assisted hydrothermal process. rsc.orgrsc.org The synthesis involves multiple steps: (i) formation of Co(OH)₂ nanosheets, (ii) deposition of iridium nanoparticles onto these sheets, (iii) controlled thermal treatment under a reducing atmosphere, and (iv) chemical leaching to remove unstable cobalt species. rsc.org The precursors for such syntheses typically include metal salts like Co(NO₃)₂·6H₂O and IrCl₃·xH₂O. rsc.org The final material can consist of interconnected Co-Ir alloy domains within a porous nanostructure. rsc.org

The sol-gel method is another powerful technique for preparing mixed-oxide materials. mdpi.comntnu.no It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. acs.org This process allows for a high degree of homogeneity at the molecular level. rsc.org The synthesis typically begins with metal precursors, such as metal alkoxides or salts like cobalt nitrate and iron sulfate, which undergo hydrolysis and condensation reactions. mdpi.comacs.org For cobalt oxide synthesis, cobalt nitrate hexahydrate can be dissolved in water with urea, heated in an autoclave, and subsequently annealed to produce the desired oxide phase, such as Co₃O₄. mdpi.com In the synthesis of silicon-cobalt mixed oxides, cobalt nitrate is mixed into a silica (B1680970) xerogel matrix, which is then gelled, dried, and calcined at temperatures ranging from 400°C to 850°C. ntnu.no The citric acid sol-gel method, in particular, is widely used for synthesizing multicomponent metal oxides, where citric acid acts as a chelating agent to form stable metal-citrate complexes in the solution, ensuring a homogeneous distribution of metal ions. rsc.orgacs.org

Table 2: Comparison of Hydrothermal and Sol-Gel Synthesis for Co-Ir Oxides

Feature Hydrothermal Synthesis Sol-Gel Synthesis Source
Principle Reactions in heated, pressurized aqueous solutions. Formation of a colloidal sol followed by gelation. mdpi.commdpi.com
Typical Precursors Metal salts (e.g., nitrates, chlorides). Metal alkoxides, metal salts (e.g., nitrates). mdpi.commdpi.comrsc.org
Key Parameters Temperature, pressure, reaction time. pH, precursor stoichiometry, calcination temperature. mdpi.comrsc.org
Resulting Materials Crystalline oxides, complex nanostructures (e.g., nanoframes). Homogeneous powders, nanocomposites, thin films. rsc.orgrsc.orgntnu.no
Example Microwave-assisted synthesis of Co(OH)₂:Ir nanosheets. Citrate method for mixed metal oxides; Co₃O₄ in silica matrix. rsc.orgrsc.orgrsc.orgntnu.no

Preparation of Cobalt-Iridium Organometallic Complexes

The synthesis of organometallic complexes containing both cobalt and iridium centers involves sophisticated approaches in ligand design and coordination chemistry. These strategies aim to create well-defined molecular architectures with specific electronic and steric properties, leading to applications in areas such as catalysis.

Ligand Design and Coordination Chemistry Approaches

The design of ligands is fundamental to the synthesis of bimetallic cobalt-iridium complexes. Ligands dictate the coordination geometry, stability, and reactivity of the resulting complex. A key strategy involves the use of chelating ligands, which bind to a metal center through multiple donor atoms, enhancing stability. csic.es

One approach is the use of bifunctional or "non-innocent" ligands, where the ligand itself can participate in chemical reactions in cooperation with the metal center. csic.es For example, phosphane-benzotriazole ligands have been designed to create a chelate coordination through both phosphane and triazole moieties. The specific coordination mode (e.g., via N1 or N2 of the triazole) influences the positioning of other atoms and thus the complex's potential reactivity. csic.es Another advanced strategy employs rigid tridentate chelate ligands, such as a ligand (LCNC) featuring a central amido π-donor flanked by two σ-donating N-heterocyclic carbene (NHC) subunits. nih.govscispace.com This design has been used to create a homoleptic cobalt(III) complex, Co(LCNC)₂, with photophysical properties reminiscent of iridium(III) compounds. nih.govscispace.com

The coordination chemistry of Rhodium and Iridium has been explored with NCN pincer ligands that have a central NHC linked to pyrazole (B372694) groups. acs.orgacs.org These ligands have shown diverse binding modes, including tridentate, bidentate, monodentate, and even a bridging mode in a bimetallic complex, highlighting the versatility that can be achieved through ligand design. acs.orgacs.orgresearchgate.net The choice of the linker between the donor groups, such as a methylene (B1212753) versus an ethylene (B1197577) chain, can increase the lability of certain donor arms, introducing hemilabile character to the ligand. acs.org Schiff base ligands are also extensively used due to their synthetic accessibility and versatility, acting as bidentate donors through nitrogen and oxygen atoms to form stable complexes. lew.ro

Synthesis of Half-Sandwich Complexes

Half-sandwich complexes are a significant class of organometallic compounds characterized by a metal center bonded to a single cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) ligand, with the remaining coordination sites occupied by other ligands. The synthesis of cobalt-iridium half-sandwich type complexes has been explored, though direct Co-Ir bimetallic half-sandwich complexes are less common than their monometallic counterparts.

The general synthetic route for monometallic half-sandwich complexes, which provides a basis for potential bimetallic systems, often involves the reaction of a metal precursor like [CpIrCl₂]₂ with a suitable ligand in the presence of a base. sci-hub.sesci-hub.se For instance, a series of half-sandwich iridium(III) complexes with the general formula [CpIrClL], where L is a β-ketoamino-based N,O-chelate ligand, were prepared by reacting the iridium precursor with the ligand in methanol (B129727) at room temperature. sci-hub.se Similarly, cyclometalated half-sandwich iridium(III) complexes have been formed through C-H bond activation by refluxing C,N-donor Schiff base ligands with [Cp*IrCl₂]₂. sci-hub.se

The synthesis of half-sandwich cobalt(III) complexes, such as CpCo(PyS)I, has been achieved by reacting CpCo(CO)I₂ with lithium pyridine-2-thiolate. acs.org While these examples describe monometallic species, the principles can be extended to bimetallic structures by using ligands capable of bridging two different metal centers. Research has also been conducted on half-sandwich complexes of cobalt, rhodium, and iridium containing various sulfur-based chelating ligands like trithiocarbonate (B1256668) and dithiocarbonate. researchgate.net

Fabrication of Pincer Complexes

Pincer complexes are defined by their tridentate ligands that bind to a metal center in a meridional fashion, creating a rigid and well-defined coordination environment. mdpi.commdpi.com This structural rigidity often imparts high stability and catalytic activity. The fabrication of cobalt-iridium pincer complexes involves the synthesis of a pincer ligand followed by its metalation.

Several types of pincer ligands have been utilized, distinguished by their donor atoms, such as PNP (phosphine-amine-phosphine), NNN (amine-amine-amine), and PBP (phosphine-boryl-phosphine). mdpi.comnih.gov

Cobalt Pincer Complexes: NNN-pincer cobalt complexes have been synthesized by treating a bis(imino)pyridine cobalt dichloride precursor with a reducing agent like NaBEt₃H, followed by methylation. mdpi.com PNP-supported cobalt complexes have also been developed and evaluated for catalytic C-H borylation. nih.gov

Iridium Pincer Complexes: The synthesis of PBP pincer iridium complexes can proceed through the oxidative addition of a diborane (B8814927) precursor to an iridium(I) complex like [Ir(cod)Cl]₂. mdpi.com This pathway can lead to five- or six-coordinate Ir(III) complexes. mdpi.com Other iridium pincer complexes have been synthesized using scaffolds like 2,5-bis(6-phosphino-2-pyridyl)pyrrolide. rsc.org

For bimetallic Co-Ir systems, a bis(imidazolin-2-ylidene)carbazolide pincer ligand has been used. acs.org The cobalt(I) complex was synthesized either by direct transmetalation from a lithium complex with CoCl(PPh₃)₃ or via a two-step process involving a Co(II) intermediate followed by reduction. acs.org The analogous iridium(I) complex was prepared by transmetalation from the lithium or potassium salt with [Ir(μ-Cl)(COD)]₂. acs.org This demonstrates a viable route to creating isostructural pincer complexes of both cobalt and iridium with the same ligand framework.

Development of Cobalt-Iridium Single-Atom Alloys

Single-atom alloys (SAAs) represent a frontier in materials science, where individual atoms of one metal are atomically dispersed within the matrix of another. nih.gov This configuration maximizes the utilization of the dispersed metal and can lead to unique catalytic properties due to the interaction between the single atom and the host metal.

The development of cobalt-iridium single-atom materials has been successfully achieved through several methods. One effective technique is a mechanochemical approach , where iridium and cobalt precursors are processed through high-energy ball milling. nih.gov This method was used to prepare iridium single atoms incorporated into a Co₃O₄ matrix (Ir-Co₃O₄). The process is scalable and results in isolated Ir atoms being homogeneously dispersed in the cobalt oxide host. nih.gov

Another approach involves a wet-chemistry strategy to integrate iridium single atoms into the cationic sites of a cobalt spinel oxide. researchgate.netacs.org This method allows for the creation of a hybrid structure where the iridium atoms are accommodated within the host lattice with short-range order. researchgate.netacs.org For example, a material with the composition Ir₀.₀₆Co₂.₉₄O₄ was synthesized, demonstrating that a small fraction of cobalt sites can be replaced by iridium atoms. researchgate.net

A simple immersion method has also been reported for preparing iridium single atoms coordinated on the surface of cobalt-iron hydroxides. nih.gov In some syntheses, the collaboration between iridium single atoms and oxygen vacancies in the Co₃O₄ lattice has been shown to be crucial for the material's properties. rsc.org Characterization using techniques like aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC HAADF-STEM) and X-ray absorption spectroscopy (XAS) is essential to confirm the atomic dispersion of iridium. nih.govrsc.org

Table 3: Synthetic Methods for Cobalt-Iridium Single-Atom Materials

Method Description Precursors/Host Resulting Material Source
Mechanochemical High-energy ball milling of precursors. Iridium and cobalt precursors. Ir single atoms in Co₃O₄ (Ir-Co₃O₄). nih.gov
Wet-Chemistry Integration of Ir atoms into the host lattice from solution. Ir and Co salts. Ir₀.₀₆Co₂.₉₄O₄ spinel oxide. researchgate.netacs.org
Immersion Method Simple immersion of a support material into a solution of the single-atom precursor. CoFe hydroxide support, Ir precursor. Ir₁/(Co,Fe)-OH. nih.gov

Advanced Characterization Techniques for Cobalt Iridium Architectures

Microscopic and Diffraction Studies of Morphology and Crystallinity

Understanding the physical form and atomic arrangement of Co-Ir architectures is fundamental to unraveling their properties. Electron microscopy offers a direct visualization of the nanostructure, while X-ray diffraction provides detailed information about the crystalline phases present.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. In the study of cobalt-iridium catalysts, SEM is employed to evaluate the structure at various stages of synthesis, providing insight into how each step influences the final architecture. rsc.org

For instance, the synthesis of hydrous cobalt-iridium oxide two-dimensional nanoframes begins with precursor materials like Co(OH)₂ nanosheets. SEM imaging is used to confirm the morphology and elemental composition of these precursors and the final catalyst material. rsc.org Studies on various cobalt oxide nanostructures have revealed diverse morphologies, including porous, leaf-like, and spherical shapes, which can influence the material's surface area and catalytic site accessibility. researchgate.netresearchgate.net In CoFe₂O₄ nanoparticles, SEM has shown polyhedral shapes indicative of crystalline morphologies, with average sizes ranging from 30-60 nm. nsf.gov This morphological analysis is critical for understanding how the physical structure of the Co-Ir material relates to its catalytic activity.

Material StageObserved Morphology via SEMSignificance
Co(OH)₂ PrecursorNanosheetsInitial structure before iridium incorporation and transformation. rsc.org
Final CoIr-CL CatalystTwo-dimensional nanoframesProvides high surface area for catalytic reactions. rsc.org
Cobalt Oxide Nanostructures (General)Porous, leaf-like structuresLarge surface area enhances loading of active species. researchgate.net

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases and determining the structural properties of materials. naturalspublishing.com In the analysis of Co-Ir systems, XRD is used to characterize the crystal structure of precursor materials and the final catalysts. rsc.org

For a bimetallic Co-Ir catalyst, XRD patterns can reveal the presence of various phases. For example, patterns may show peaks consistent with Co₃O₄, metallic cobalt, and metallic iridium. rsc.orgresearchgate.net The positions of the diffraction peaks provide detailed information about the lattice structure. In one study of a CoIr catalyst after chemical leaching (CoIr-CL), peaks at 2θ values of 41.2° and 46.9° were associated with the (111) and (200) planes of metallic iridium. rsc.org A shift in these peak positions compared to standard metallic iridium indicates changes in the lattice constant, suggesting the formation of a bimetallic alloy. rsc.org Specifically, a calculated lattice constant of 3.771 Å for the CoIr-CL material was smaller than the standard iridium lattice constant of 3.831 Å, indicating a ~1.6% lattice contraction. rsc.org This lattice compression confirms the incorporation of cobalt into the iridium crystal structure. researchgate.net

MaterialIdentified Crystalline Phase(s)Key XRD FindingsReference
Co(OH)₂α-Co(OH)₂Strong reflection at 2θ = 12.1° corresponding to the (001) basal plane. rsc.org
CoIr-CLMetallic Ir, Co₃O₄Peaks at 41.2° and 46.9° associated with Ir(111) and Ir(200) planes. Shift in Ir(111) peak indicates lattice contraction. rsc.org
CoCr(0.28)Co₃O₄Average crystallite size of ~30 nm, compared to 11 nm for pure cobalt oxide. researchgate.net

Electrochemical Characterization for Catalytic Activity Assessment

Evaluating the performance of Co-Ir materials as electrocatalysts requires specialized electrochemical techniques. These methods probe the catalyst's activity and provide insights into the underlying reaction mechanisms at the electrode-electrolyte interface.

The Rotating Disk Electrode (RDE) technique is a widely used hydrodynamic method for evaluating the intrinsic activity of electrocatalysts for reactions like the Oxygen Evolution Reaction (OER). frontiersin.org By controlling the rotation speed of the electrode, RDE allows for the separation of mass transport effects from the reaction kinetics, enabling a more accurate assessment of the catalyst's performance. bohrium.com

In a typical RDE experiment to evaluate a Co-Ir catalyst for OER, a thin film of the catalyst is deposited onto the disk electrode. bohrium.com The activity is often measured by recording polarization curves, which plot the current density as a function of the applied potential. researchgate.net Key performance metrics include the potential required to achieve a specific current density (e.g., 10 mA cm⁻²) and the mass activity (current per mass of catalyst) at a given potential (e.g., 1.60 V vs. RHE). researchgate.netrsc.org Stability is also assessed through techniques like chronopotentiometry (monitoring potential over time at a constant current) or chronoamperometry (monitoring current over time at a constant potential). rsc.org Standardized protocols are crucial for ensuring the reproducibility and comparability of results across different studies. frontiersin.orgrsc.org

RDE ParameterDescriptionPurpose in OER Evaluation
Polarization CurveMeasurement of current density versus applied potential.Determines the overpotential required to drive the OER. researchgate.net
Potential at 10 mA cm⁻²The potential at which the geometric current density reaches 10 mA cm⁻².A standard benchmark for comparing catalyst activity. rsc.org
Mass ActivityCurrent normalized by the mass of the catalyst (e.g., at 1.60 VRHE).Evaluates the efficiency of catalyst utilization. rsc.org
Chronopotentiometry/ChronoamperometryHolding current or potential constant and measuring the response over time.Assesses the long-term stability and durability of the catalyst. rsc.org

Operando X-ray Absorption Spectroscopy (XAS) is a powerful synchrotron-based technique that provides element-specific information about the electronic structure and local coordination environment of a catalyst under actual reaction conditions. nih.govacs.org This method is uniquely suited to identify reactive intermediates and elucidate reaction mechanisms by probing the catalyst as it functions. uu.nltuwien.at

XAS spectra are typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org The XANES region is sensitive to the oxidation state and coordination geometry of the absorbing atom (e.g., cobalt or iridium). nih.gov The EXAFS region provides information about the bond distances and coordination numbers of neighboring atoms. acs.org

By performing operando XAS on a Co-Ir catalyst during the OER, researchers can track changes in the cobalt and iridium oxidation states and coordination environments as a function of the applied potential. nih.gov For example, studies on cobalt-based catalysts have used operando XAS to monitor the dynamics of active species, revealing the crucial role of in-situ formed high-valent Co(IV) species in the OER kinetics. nih.gov This information is vital for understanding how the Co-Ir system facilitates the complex series of electron and proton transfers involved in water oxidation.

XAS RegionInformation ProvidedApplication in Co-Ir OER Study
XANES (X-ray Absorption Near Edge Structure)Oxidation state and coordination geometry of the absorbing element. acs.orgTracking changes in Co and Ir valence states at different applied potentials during OER. nih.gov
EXAFS (Extended X-ray Absorption Fine Structure)Bond distances, coordination numbers, and identity of neighboring atoms. acs.orgInvestigating structural changes, such as Co-O or Ir-O bond lengths, under operating conditions.

Advanced Research on Catalytic Applications and Mechanisms of Cobalt Iridium Systems

Oxygen Evolution Reaction (OER) Electrocatalysis

The oxygen evolution reaction is a critical process in water electrolysis for hydrogen production. The sluggish kinetics of this reaction, however, necessitates the use of efficient electrocatalysts. Iridium-based materials are the state-of-the-art catalysts for OER in acidic media due to their stability, but their high cost and scarcity are significant drawbacks. The incorporation of cobalt, a more abundant transition metal, into iridium-based catalysts has emerged as a promising strategy to enhance catalytic activity and reduce iridium loading.

Iridium-cobalt oxide (IrCo-oxide) nanoparticles have demonstrated superior performance compared to commercial iridium oxide (IrOx_C) in both acidic and alkaline environments. acs.org A modified surfactant-assisted Adams fusion synthesis method has been developed to produce these nanoparticles, which can be further enhanced by an acid-etching process (IrCo_ae). This treatment selectively removes some of the cobalt, thereby exposing more active iridium sites. acs.org

In acidic media, the IrCo_ae catalyst exhibits a significantly lower overpotential of 283.3 mV at a current density of 10 mA/cm², a reduction of approximately 18% compared to commercial IrOx_C. acs.org The Tafel slope, a measure of the reaction kinetics, is also lower for IrCo_ae (42.2 mV/dec) compared to IrOx_C (59.6 mV/dec), indicating more favorable OER kinetics. acs.org

In alkaline media, the performance of the IrCo_ae catalyst is also enhanced, achieving an overpotential of 252.7 mV at 10 mA/cm², which is about a 14% reduction compared to the commercial baseline. acs.org The Tafel slope in alkaline conditions is 34.5 mV/dec for IrCo_ae, again lower than the 38.0 mV/dec for IrOx_C. acs.org However, the stability of these catalysts can be a concern in alkaline media, with studies showing more significant activity degradation compared to acidic conditions, which is attributed to the dissolution behavior of iridium in alkaline environments. acs.org

Table 1: OER Performance of Iridium-Cobalt Oxide Catalysts
CatalystMediumOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)
IrCo_aeAcidic283.342.2
IrOx_C (commercial)Acidic~34559.6
IrCo_aeAlkaline252.734.5
IrOx_C (commercial)Alkaline~29438.0

Acid etching of iridium-cobalt oxide nanoparticles to increase the Ir:Co atomic ratio from 1.59 to 5.62 has been shown to enhance OER activity by exposing more active iridium sites. escholarship.org Furthermore, the introduction of acid-resistant Ir single atoms into the lattice of spinel cobalt oxides can significantly suppress the dissolution of cobalt in acidic media, thereby enhancing stability. The stabilizing effect is strongly dependent on the distance between adjacent Ir single atoms, with stability improving as the distance decreases. nih.gov When the distance is reduced to approximately 0.6 nm, the spinel cobalt oxide shows no significant degradation over a 60-hour stability test. nih.gov

The enhanced catalytic activity in cobalt-iridium systems is largely attributed to the modulation of the electronic structure, which in turn optimizes the binding energies of OER intermediates. The introduction of cobalt into the iridium lattice induces a significant 3d-5d hybridization, which can create an induced local magnetic moment in the metallic iridium catalyst. nih.gov This electronic interaction is crucial for enhancing the intrinsic activity of the catalyst.

The presence of highly active surface iridium hydroxide (B78521) (Ir-OH) groups has been identified as a key contributor to the high OER activity of hydrous Co-Ir nanoframes. nih.gov The interaction between iridium and cobalt in the surface and subsurface regions modifies the atomic and electronic structure, leading to superior performance. researchgate.net

Theoretical and experimental studies have shown that the interaction between the 3d electrons of cobalt and the 5d electrons of iridium leads to increased electron localization and stronger spin-orbit coupling. sciencedaily.com This interaction results in enhanced magnetic moments, primarily through increased contributions of orbital magnetic moments. sciencedaily.com In iridium-doped cobalt oxides, the presence of high-valence iridium can promote the conversion of Co²⁺ to Co³⁺, with the doped iridium atoms acting as effective active sites in conjunction with the cobalt active sites.

An external magnetic field can further enhance the OER activity of magnetic cobalt-iridium catalysts. CoIr nanoclusters (NCs) exhibit a remarkable magnetic field-enhanced acidic OER activity. nih.gov Under a constant magnetic field, these nanoclusters achieve an overpotential of 220 mV at 10 mA cm⁻², which is a significant improvement over the 260 mV required without a magnetic field. nih.govresearchgate.net The long-term stability is also dramatically improved, extending from 20 hours without a magnetic field to 120 hours with one. nih.gov

This enhancement is attributed to the pronounced spin polarization intensity of the CoIr NCs. nih.govacs.org The turnover frequency (TOF) at 1.5 V (vs. RHE) reaches 7.4 s⁻¹ under a magnetic field, which is 3.0 times higher than that without magnetization. nih.gov Density functional theory (DFT) calculations confirm that the spin polarization is favorable for OER enhancement. nih.govacs.org The introduction of 3d metal cobalt elements into the iridium lattice leads to the formation of ordered magnetic domains, resulting in obvious spin polarization effects that can be further enhanced by an external magnetic field. researchgate.net

Table 2: Magnetic Field Effect on CoIr Nanocluster OER Performance
ConditionOverpotential at 10 mA cm⁻² (mV)StabilityTurnover Frequency (TOF) at 1.5 V
Without Magnetic Field26020 hours~2.5 s⁻¹
With Magnetic Field220120 hours7.4 s⁻¹

Ir-doped CoP nanowire arrays on carbon cloth (Ir-CoP/CC) have also been developed as highly active bifunctional catalysts in acidic media. The optimized Ir₄-CoP/CC catalyst requires a low overpotential of 237 mV for OER and just 38 mV for HER to achieve a current density of 10 mA cm⁻². rsc.org An acidic water splitting electrolyzer constructed with this catalyst can operate at a very low voltage of 1.50 V at 10 mA cm⁻². rsc.org

Carbonylation Reactions Mediated by Cobalt-Iridium Catalysts

While the primary focus of recent research on cobalt-iridium systems has been on electrocatalysis, cobalt catalysts, particularly cobalt carbonyls like dicobalt octacarbonyl (Co₂(CO)₈), are well-established mediators of carbonylation reactions. These reactions involve the introduction of a carbonyl group into an organic molecule. A notable application is the cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to produce β-lactams, which are important building blocks in organic synthesis. rsc.org While there is extensive literature on cobalt-catalyzed carbonylations and some instances of iridium-catalyzed couplings in multi-step syntheses that also feature carbonylation, the use of a bimetallic cobalt-iridium catalyst specifically for carbonylation reactions is not as widely reported. The synergy observed in electrocatalysis suggests that bimetallic cobalt-iridium catalysts could potentially offer unique reactivity or selectivity in carbonylation reactions, representing an area for future investigation.

Methanol (B129727) Carbonylation Mechanisms and Iodide Ion Effects

The carbonylation of methanol to produce acetic acid is a critical industrial process, with iridium-based catalysts demonstrating high efficiency. The mechanism in these systems is significantly influenced by the presence and concentration of iodide ions. In the iridium/iodide-catalyzed process, known as the Cativa™ process, the catalyst's resting state under typical operating conditions (water levels ≥ 5% w/w) is the anionic methyl complex, fac,cis-[Ir(CO)₂I₃Me]⁻. acs.orgsci-hub.se The catalytic cycle involves the oxidative addition of methyl iodide to an iridium(I) complex, followed by migratory insertion of carbon monoxide into the iridium-methyl bond to form an acetyl group, and finally reductive elimination of the acetyl iodide, which is then hydrolyzed to acetic acid.

The concentration of iodide ions plays a dual and subtle role. While iodide is a necessary component of the catalytic system, high concentrations of ionic iodide can be inhibitory. acs.orgrsc.org The rate-determining step can shift depending on the reaction conditions. For instance, in the presence of small amounts of iodide salt, the dominant iridium species is the Ir(III) methyl complex, and the rate is inhibited by ionic iodide. rsc.org This inhibition occurs because the migratory CO insertion step is believed to proceed through a neutral intermediate, [Ir(CO)₃I₂Me], which is formed by the dissociation of an iodide ligand from the anionic resting state, [Ir(CO)₂I₃Me]⁻. acs.orgnih.gov High iodide concentrations suppress the formation of this more reactive neutral species.

Comparison of Catalytic Efficiency Across Cobalt, Rhodium, and Iridium Systems

The industrial synthesis of acetic acid via methanol carbonylation has evolved through catalysts based on Group 9 metals: cobalt, rhodium, and iridium. Each system exhibits distinct efficiencies and operates under different conditions.

The earliest commercial process, developed by BASF, utilized a cobalt-iodide catalyst. sci-hub.sersc.org This system required harsh operating conditions, including high temperatures (around 250 °C) and pressures (up to 680 bar), and offered relatively low selectivity to acetic acid (approximately 90% based on methanol). sci-hub.sersc.org

A significant advancement was the Monsanto process, which employed a rhodium-iodide catalyst. This system operated under much milder conditions than the cobalt-based process and demonstrated significantly higher selectivity, exceeding 99% based on methanol. sci-hub.se

Further improvement came with the development of the iridium-based Cativa™ process by BP Chemicals. sci-hub.seresearchgate.net The iridium catalyst proved to be more stable than its rhodium counterpart, which allows the reaction to be run at lower water concentrations. sci-hub.seresearchgate.net This reduces the amount of by-products formed through the water-gas shift reaction, leading to improved carbon monoxide efficiency and lower separation costs. sci-hub.se The high stability and activity of the iridium system represent a substantial enhancement in catalytic efficiency for this industrial process. researchgate.net

Catalyst SystemOperating ConditionsSelectivity to Acetic Acid (based on Methanol)Key Features
Cobalt-Iodide (BASF) ~250 °C, 600-680 bar sci-hub.sersc.org~90% sci-hub.sersc.orgFirst commercial process; requires harsh conditions.
Rhodium-Iodide (Monsanto) Milder than Co system>99% sci-hub.seHighly selective; industry standard for many years.
Iridium-Iodide (Cativa™) Low water concentrations>99% sci-hub.seHigh stability; reduced by-products; high reaction rates. sci-hub.se

Hydrogenation of Carbon Dioxide Using Cobalt-Iridium Complexes

The conversion of carbon dioxide (CO₂) into valuable chemicals, such as formic acid, is a key area of research for carbon capture and utilization. Cobalt and iridium complexes have been systematically studied as catalysts for CO₂ hydrogenation, revealing detailed mechanistic pathways.

Mechanistic Insights into H₂ Heterolytic Cleavage and Hydride Transfer

Computational studies using density functional theory (DFT) on half-sandwich transition metal complexes of cobalt, rhodium, and iridium have shown a common mechanism for CO₂ hydrogenation. acs.org The process consists of two primary steps: the heterolytic cleavage of dihydrogen (H₂) and the subsequent transfer of the resulting hydride (H⁻) to the CO₂ molecule. acs.org

Influence of Metal Center Back-Donation Ability on Catalytic Efficiency

A comparison of the catalytic systems reveals that the iridium catalyst possesses the lowest activation free energy (13.4 kcal/mol) for CO₂ hydrogenation, followed by rhodium (14.2 kcal/mol) and cobalt (18.3 kcal/mol). acs.org This difference in catalytic efficiency is directly attributed to the back-donation ability of the different metal centers, which plays a crucial role in the rate-determining H₂ heterolytic cleavage step. acs.org

Metal CenterActivation Free Energy (kcal/mol)Relative Catalytic ActivityPrimary Influencing Factor
Cobalt (Co) 18.3 acs.orgLowerWeaker back-donation ability acs.org
Rhodium (Rh) 14.2 acs.orgIntermediateModerate back-donation ability acs.org
Iridium (Ir) 13.4 acs.orgHighestStrongest back-donation ability acs.org

Ligand-Assisted Pathways in Carbon Dioxide Hydrogenation

The ligands attached to the metal center are not merely spectators but play a versatile and active role in the catalytic cycle. acs.org Functional groups on the ligands can facilitate the reaction through what is known as a ligand-assisted pathway. This is more favorable than the direct attack of the metal hydride on the CO₂ molecule. acs.org

In this pathway, a deprotonated functional group on the ligand acts as a base, assisting in the heterolytic cleavage of H₂ by accepting the proton. acs.org Subsequently, during the hydride transfer step, the now-protonated ligand can serve as a Brønsted acid. It interacts with an oxygen atom of the CO₂ molecule, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of CO₂, making it more susceptible to nucleophilic attack by the hydride. acs.org These findings underscore the importance of both the metal center and the ligand design in creating efficient catalysts for CO₂ hydrogenation. acs.org

Syngas Conversion and Fischer-Tropsch Synthesis

Fischer-Tropsch (F-T) synthesis is a process for producing liquid hydrocarbons from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂). ntnu.no While several metals show F-T activity, cobalt-based catalysts are commercially preferred, particularly for converting natural gas-derived syngas into long-chain hydrocarbons like diesel fuel and waxes. ntnu.no This preference stems from cobalt's high activity, selectivity towards linear, long-chain paraffins, and low activity for the water-gas-shift (WGS) reaction. ntnu.no

The F-T reaction mechanism on cobalt surfaces is understood as a surface polymerization process. acs.org It begins with the dissociative adsorption of CO and H₂ onto the catalyst surface. The resulting surface carbon and hydrogen species form monomeric units (e.g., CHₓ species), which then polymerize to grow hydrocarbon chains. Chain growth termination occurs via either hydrogenation to form paraffins or β-hydride elimination to yield olefins. acs.org

The performance of cobalt F-T catalysts is highly dependent on the support material (e.g., Al₂O₃, SiO₂, TiO₂), the size of the cobalt nanoparticles, and the presence of promoters. acs.org For instance, small amounts of noble metals like ruthenium or platinum are often added as promoters to facilitate the reduction of cobalt oxides to the active metallic cobalt state during catalyst activation. The product distribution can be tuned by adjusting reaction conditions such as temperature, pressure, and the H₂/CO ratio of the syngas feed. ntnu.no While iridium is a noble metal, it is not typically used in commercial F-T synthesis, where cobalt and iron are the catalysts of choice. ntnu.no

Iridium as a Promoter for Cobalt Catalysts: Selectivity and Stability Enhancement

Iridium has been identified as a highly effective promoter for cobalt-based catalysts, significantly improving their selectivity and long-term stability, particularly in Fischer-Tropsch synthesis. The addition of iridium to cobalt catalysts can lead to a substantial increase in the formation of desired long-chain hydrocarbons (C5+) while concurrently suppressing the production of methane, a less desirable byproduct. xmu.edu.cn For instance, a confined Ir–Co single-atom alloy catalyst has demonstrated C5+ selectivity as high as 95% with methane selectivity suppressed to less than 3% over 1300 hours of operation. xmu.edu.cn This enhancement is a critical advancement in overcoming two major challenges for cobalt-based catalysts: high methane selectivity and low stability. xmu.edu.cn

In other applications, such as the dry reforming of methane (DRM), the incorporation of iridium into cobalt-based catalysts has been shown to improve coke resistance and catalytic activity. figshare.com An optimal loading of iridium can enhance the dispersion of cobalt sites and facilitate the formation of active Co²⁺ species. figshare.com This promotional effect is attributed to a combination of factors, including the electronic state of the support and a hydrogen spillover effect. figshare.com

Performance Enhancement of Iridium-Promoted Cobalt Catalysts

Catalytic SystemApplicationKey Improvement with Iridium PromotionPerformance DataReference
Confined Ir–Co single-atom alloyFischer-Tropsch SynthesisIncreased C5+ selectivity, suppressed CH4 formation, enhanced stabilityC5+ Selectivity: >95% CH4 Selectivity: &lt;3% Stability: 1300 h xmu.edu.cn
8Co-0.5Ir/MgAl2O4Dry Reforming of Methane (DRM)Improved coke resistance and catalytic activity75% improved coke resistance 12% improved CH4 conversion (vs. 8Co/MgAl2O4) figshare.com

Modulation of Geometric and Electronic Structures of Cobalt Surfaces

The addition of iridium fundamentally alters the geometric and electronic properties of cobalt surfaces, which is key to the observed improvements in catalytic performance. xmu.edu.cn Iridium modification modulates the surface structures of cobalt particles, which in turn tunes their adsorption properties for reactants like hydrogen (H₂) and carbon monoxide (CO). xmu.edu.cn This structural modulation can also increase the catalyst's resistance to oxidation by water, a common cause of deactivation. xmu.edu.cn

Facilitation of Carbon Monoxide Dissociation and Suppression of Methane Formation

In Fischer-Tropsch synthesis, a key step is the dissociation of carbon monoxide (CO) on the catalyst surface. Iridium promotion of cobalt catalysts has been shown to enhance CO conversion, suggesting it facilitates this dissociation process. xmu.edu.cn The modified electronic and geometric structure of the cobalt surface due to iridium's presence alters the adsorption energies of CO and H₂, favoring the pathways that lead to longer hydrocarbon chains over methanation.

The suppression of methane (CH₄) formation is a significant advantage of Ir-Co systems. xmu.edu.cn While cobalt-based catalysts are known for their ability to promote carbon chain growth, they can also produce significant amounts of methane. mdpi.com The presence of iridium mitigates this by tuning the surface properties to disfavor the reaction pathways leading to CH₄. Research on an Ir-promoted cobalt catalyst showed a dramatic reduction in methane selectivity to below 3%, a substantial improvement over unpromoted cobalt catalysts. xmu.edu.cn In a related context, studies on cobalt-alumina catalysts for the methane-assisted reduction of sulfur dioxide (SO₂) have also highlighted the role of cobalt species in reactions involving methane. nih.govnih.gov

Selectivity of Ir-Co Catalysts in Fischer-Tropsch Synthesis

CatalystC5+ Hydrocarbon Selectivity (%)Methane (CH4) Selectivity (%)Reference
Confined Ir–Co single-atom alloy>95&lt;3 xmu.edu.cn
Typical Co-based catalystsVariable (often lower)Often significantly higher than 3% xmu.edu.cn

Role of Iridium-Cobalt Single-Atom Alloy Nanoparticles

The development of single-atom alloy (SAA) catalysts represents a frontier in catalysis, maximizing the efficiency of precious metals like iridium. In Ir-Co systems, single iridium atoms dispersed on cobalt-based supports exhibit remarkable catalytic properties. These catalysts are designed to create dual-reactive sites, leveraging the synergistic effects between the isolated iridium atoms and the surrounding cobalt host.

For the oxygen evolution reaction (OER), single iridium atoms coordinated with cobalt-iron hydroxides or integrated into cobalt oxide spinel structures have shown significantly enhanced electrocatalytic activity and stability, particularly under acidic conditions. nih.govazonano.com The strong interaction between the iridium single atoms and the cobalt oxide support improves corrosion resistance. nih.gov Theoretical calculations have demonstrated that in atomic iridium-cobalt nanosheets, water oxidation proceeds via a dinuclear tandem mechanism where Ir-Co dual sites work cooperatively. rsc.org This cooperation facilitates the reaction pathway and stabilizes key intermediates, leading to superior performance. rsc.org Similarly, for the oxygen reduction reaction (ORR), a ternary catalyst with iridium single-atoms on cobalt-oxide-supported palladium nanoparticles showed exceptionally high mass activity, outperforming commercial platinum catalysts by a large margin. nih.gov

C-H Activation and Oxidation Catalysis

Cobalt-iridium systems are also being explored for their potential in C-H activation and oxidation catalysis, which are fundamental transformations in organic synthesis. While cobalt has emerged as a cost-effective metal for C-H functionalization, iridium is known for its high activity in both C-H activation and oxidation reactions. tdx.catacs.orgrsc.org

Ligand Tuning Strategies in Organometallic Iridium and Cobalt-Oxide Catalysts

In homogeneous catalysis, the activity and selectivity of organometallic iridium and cobalt complexes are heavily influenced by the surrounding ligands. Ligand tuning is a critical strategy for optimizing catalyst performance in C-H activation and oxidation. For organometallic iridium(III) complexes, modifying the electronic properties of the ligands can significantly alter the thermodynamics and kinetics of C-H activation. iit.edu For example, switching from an acetate (B1210297) to a more electron-withdrawing trifluoroacetate ligand in a (Phebox)Ir(III) complex can change the reaction pathway and efficiency. iit.edu

Under oxidative conditions, the ligands themselves can be dynamic. In some [CpIr(III)(chelate)X] catalyst precursors, the Cp ligand is considered a sacrificial placeholder that is oxidatively removed to generate the active catalytic species. acs.orgnih.gov The stability of the remaining chelate ligand is crucial for maintaining a homogeneous and active catalyst. acs.org For cobalt complexes, the use of phenolate-rich ligands allows for the modulation of the metal's electronic and redox properties through substitution on the phenolate rings, which in turn affects their catalytic reactivity. rsc.org Similarly, structural modifications to pentadentate polypyridyl-amine ligands in cobalt complexes provide insights into the structure-function relationship for reactions like hydrogen evolution. nih.gov

Thermodynamics and Kinetics of C-H Activation

The activation of C-H bonds is a thermodynamically challenging step. Bimetallic systems, including those involving cobalt and iridium, can offer cooperative effects that lower the activation energy barrier for this process. pku.edu.cnepa.gov The interaction between two different metals can stabilize the transition state of C-H bond cleavage, thereby facilitating the reaction. pku.edu.cnepa.gov

Biomass Conversion and Lignin Cleavage

The conversion of biomass, particularly the cleavage of lignin, is a critical area of research for the sustainable production of chemicals and fuels. Lignin, a complex polymer rich in aromatic subunits, is held together by various ether and carbon-carbon linkages, with the β-O-4 ether linkage being the most prevalent. The cleavage of this robust bond is a key step in lignin depolymerization. This section focuses on advanced research into the catalytic applications and mechanisms of cobalt-iridium systems for this purpose.

Catalytic Cleavage of β-O-4 Ether Linkages by Iridium and Cobalt Pincer Complexes

The catalytic cleavage of the β-O-4 ether linkage in lignin model compounds, such as 2-phenoxy-1-phenylethanol, has been effectively demonstrated using iridium and cobalt pincer complexes. mdpi.comresearchgate.netwhiterose.ac.uk These complexes, specifically those of the (iprPCP)M and (iprPCOP)M type (where M = Ir or Co), have shown significant activity in breaking this resilient bond. mdpi.comresearchgate.net

Theoretical studies employing Density Functional Theory (DFT) have elucidated the potential energy surfaces of these reactions, revealing that both iridium and cobalt pincer complexes are active catalysts for the cleavage of the β-O-4 linkage. mdpi.comresearchgate.netwhiterose.ac.uk The research indicates that these catalytic systems can achieve high conversion rates. For instance, a single-atom Co catalyst has been reported to achieve up to 95% conversion of 2-(2-methoxyphenoxy)-1-phenylethanol under optimized conditions.

The catalytic efficiency, however, differs significantly between the two metals. The cobalt-pincer catalyst is notably more active for the cleavage reaction than its iridium counterpart. mdpi.com This difference in activity is reflected in their calculated rate constants.

Catalyst SystemRate Constant (s⁻¹)
(iprPCP)Ir44.7
(iprPCP)Co5.1 x 10⁶

This table presents the calculated rate constants for the cleavage of the β-O-4 linkage in a lignin model compound using iridium and cobalt pincer catalysts. mdpi.comresearchgate.net

Comparison of C-H versus C-O Addition Pathways

Two primary mechanistic pathways have been investigated for the cleavage of the β-O-4 ether linkage by these pincer complexes: an 'initial C-H addition' pathway and a 'direct C-O insertion' pathway. mdpi.comresearchgate.netwhiterose.ac.uk Computational studies have revealed a distinct preference for one pathway over the other depending on the metal center of the catalyst.

The iridium catalysts show a clear preference for the 'initial C-H addition' pathway. mdpi.comresearchgate.netwhiterose.ac.uk This route is kinetically favored by a significant margin over the 'direct C-O insertion' pathway. In this mechanism, the reaction initiates with the addition of the α-C-H bond to the metal center. cardiff.ac.uk

Conversely, the cobalt catalysts favor the 'direct C-O insertion' route. mdpi.comresearchgate.netwhiterose.ac.uk This pathway is kinetically more favorable for cobalt by a substantial energy difference compared to the 'initial C-H addition' pathway.

CatalystPreferred PathwayKinetic Preference (kcal mol⁻¹)
Iridium Pincer ComplexesInitial C-H Addition16.8
Cobalt Pincer ComplexesDirect C-O Insertion15.7

This table compares the preferred reaction pathways and the kinetic preference for iridium and cobalt pincer catalysts in the cleavage of the β-O-4 ether linkage. mdpi.comresearchgate.netwhiterose.ac.uk

Further analysis of the apparent activation energies for the entire catalytic cycle reinforces these findings. For the iridium-catalyzed reaction, the pathway involving initial C-H addition has a significantly lower activation energy compared to pathways involving direct C-O bond addition.

Pathway for (iprPCP)Ir CatalystApparent Activation Energy (δE) (kcal mol⁻¹)
Pathway A (Initial C-H Addition)15.2
Pathway B (Direct C-O Addition)32.0
Pathway C (Direct C-O Addition)27.0

This table shows a comparison of the apparent activation energies for three different reaction pathways using the (iprPCP)Ir catalyst. mdpi.comcardiff.ac.uk

Investigation of Two-State Reactivity in Cobalt-Catalyzed Reactions

A significant finding in the study of cobalt-pincer catalyzed lignin cleavage is the occurrence of a "two-state reactivity" along the preferred 'direct C-O insertion' pathway. mdpi.comresearchgate.netwhiterose.ac.uk This phenomenon, where the system can switch between different spin states during the reaction, has a profound impact on the catalytic efficiency.

The presence of two-state reactivity in the cobalt-catalyzed reaction greatly reduces its activation barrier. mdpi.com This reduction in the energy required for the reaction to proceed is a key factor contributing to the significantly higher rate constant observed for the cobalt catalyst compared to the iridium catalyst. mdpi.comresearchgate.net This mechanistic feature highlights the unique electronic properties of the cobalt center in this catalytic system and its ability to facilitate the cleavage of the β-O-4 bond more efficiently.

Computational and Theoretical Studies on Cobalt Iridium Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of cobalt-iridium compounds, DFT calculations have been instrumental in elucidating their electronic configurations and the mechanisms of reactions they participate in.

Time-dependent DFT (TD-DFT) coupled with spectroscopic techniques has been used to uncover the reaction pathways, as well as the electronic and structural conformations of Iridium-Cobalt hydrogen evolution photocatalysts. rsc.org For instance, in Ir-Co dyad systems, DFT helps to understand the process of photoinduced electron transfer from the iridium photosensitizer to the cobalt catalytic center. rsc.org Upon light absorption, an electron is transferred, leading to the reduction of Co(III) to Co(II), a critical step in catalytic hydrogen evolution. rsc.org Studies have shown that the nature of the ancillary ligands attached to the iridium center influences the efficiency of this photoreduction process. rsc.org

DFT calculations are also crucial in understanding the electronic structure of Co-Ir alloys. First-principles DFT calculations have been employed to study the influence of alloying elements, including iridium, on the stacking fault energy (SFE) of cobalt-based alloys. aip.org These calculations reveal that elements like iridium can decrease both the stable and unstable SFE of pure cobalt, which in turn affects the deformation mechanism and mechanical properties of the alloy. aip.org The underlying reasons for these changes can be explained by analyzing the electronic structure provided by DFT. aip.org

Furthermore, DFT has been applied to investigate the reaction mechanisms of various iridium-catalyzed reactions, providing insights into activation barriers and reaction energies. nih.govnih.govresearchgate.net While these studies may not always directly involve a cobalt co-catalyst, the methodologies are highly relevant for understanding potential Co-Ir systems. For example, assessing the performance of different DFT functionals is crucial for accurately modeling iridium-mediated transformations. nih.govresearchgate.netacs.org

The table below summarizes key findings from DFT studies on systems containing cobalt and/or iridium.

System StudiedDFT MethodKey Findings
Ir–Co hydrogen evolution photocatalystsTime-Dependent DFT (TD-DFT)Revealed reaction pathways and electronic/structural conformations; photoreduction of Co(III) to Co(II). rsc.org
Binary Co-4.5 at.% Ir alloyFirst-principles DFTIridium addition decreases stable and unstable stacking fault energy of pure cobalt. aip.org
Iridium(III) complexesDFT (M06-2X level)Explored reaction mechanisms for synthesis, identifying hydrogen transfer and ring-closing as key steps. nih.gov
Iridium-catalyzed olefin hydrogenationDFT with various functionalsAssessed the accuracy of different functionals; found dispersion corrections to be indispensable for accurate energy calculations. nih.govresearchgate.net

Ab Initio Calculations for Understanding Material Properties

Ab initio calculations, which are based on first principles of quantum mechanics without relying on empirical parameters, provide a fundamental understanding of the material properties of cobalt-iridium systems. These calculations are vital for predicting the structural, mechanical, and thermodynamic characteristics of alloys and compounds.

For Co-based alloys, ab initio (or first-principles) calculations are used to model atomic-scale structures and predict properties with high accuracy. aip.org These computational techniques have been instrumental in designing new Co-based alloys by predicting how the addition of elements like iridium affects properties such as phase stability and mechanical strength. aip.org

In the broader context of iridium-containing materials, ab initio studies have been used to investigate phase diagrams under various pressures and temperatures. aps.orgresearchgate.net For pure iridium, these calculations help in understanding its exceptional properties, such as its high melting point and shear modulus. aps.orgupenn.edu The insights gained from these studies on the fundamental properties of iridium are foundational for understanding its behavior in alloys with cobalt. For instance, the Z methodology, which combines direct and inverse methods for computing melting curves and solid-solid phase boundaries, has been applied to iridium using ab initio molecular dynamics. researchgate.net

Similarly, ab initio methods have been employed to study the structural and mechanical properties of various binary alloys, providing data on bulk modulus, shear modulus, and Young's modulus. mdpi.com This approach allows for a systematic investigation of how alloy composition influences material properties, which is directly applicable to the Co-Ir system. For example, calculations on Pt/Pd-based alloys have demonstrated how formation energies, elastic stability, and phonon density of states can be determined from first principles, offering a roadmap for similar investigations into Co-Ir alloys. mdpi.com

The following table presents examples of material properties of Iridium and Cobalt-based systems investigated using ab initio methods.

Material/SystemProperty InvestigatedKey Findings from Ab Initio Calculations
Iridium (Ir)Phase DiagramDetermined melting curves and solid-solid phase boundaries under pressure. aps.orgresearchgate.net
Iridium (Ir)Cohesion and Mechanical PropertiesElucidated the origin of anomalous mechanical properties like brittleness through the development of a Bond-Order Potential based on ab initio data. upenn.edu
Al-Co binary alloyCohesive Energies and Phase StabilityConfirmed the experimentally established phase diagram and clarified competing complex structures. researchgate.net
Tetracoordinate cobalt(II) complexesMagnetic AnisotropyCorrelated the zero-field splitting (ZFS) parameter with the dihedral twist angle of the coordination environment. nih.gov

Integration of Machine Learning in Material Discovery and Design

The integration of machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of new materials with desired properties. innovations-report.comarxiv.org In the context of cobalt-iridium alloys and related systems, ML offers a data-driven framework to navigate the vast compositional and structural space much faster than traditional trial-and-error approaches. innovations-report.comresearchgate.net

The core idea is to train ML models on existing experimental or computational data (such as from DFT calculations) to predict the properties of new, unexplored materials. researchgate.netiitm.ac.in This predictive capability allows researchers to screen vast numbers of potential alloy compositions and identify promising candidates for further investigation, thereby minimizing the need for resource-intensive experiments or simulations. researchgate.net This approach is particularly valuable for designing complex alloys, such as high-entropy alloys, where the number of possible elemental combinations is enormous. mit.edu

An informatics-based adaptive design strategy, which tightly couples ML algorithms with experiments, can iteratively guide the search for materials with specific target properties. innovations-report.com For example, a model can be built on a small set of initial experiments and then used to suggest the next set of experiments that are most likely to yield a material with the desired characteristics. innovations-report.com This has been demonstrated in the search for shape-memory alloys and can be applied to the design of Co-Ir alloys with specific catalytic, magnetic, or mechanical properties. innovations-report.com

Key aspects of integrating machine learning in material discovery include:

Accelerated Property Prediction: ML models can quickly predict properties like hardness, corrosion resistance, or catalytic activity based on alloy composition. researchgate.net

Inverse Design: Instead of predicting properties from a given composition, inverse design models can suggest compositions that are likely to exhibit a desired set of properties. researchgate.net

Data-Driven Discovery: By analyzing large datasets, ML can uncover complex relationships between composition, structure, and properties that may not be apparent from traditional analysis. iitm.ac.in

The workflow for machine learning-driven materials discovery typically involves the steps outlined in the table below.

StepDescription
1. Data GenerationCreation of a dataset from first-principles calculations (like DFT) or experimental results for various material compositions.
2. Model TrainingA machine learning algorithm (e.g., neural network, random forest) is trained on the generated dataset to learn the relationship between material composition/structure and its properties.
3. Property PredictionThe trained model is used to predict the properties of a large number of new, hypothetical material compositions.
4. Candidate ScreeningCompositions that are predicted to have the desired target properties are identified as promising candidates.
5. Experimental ValidationThe most promising candidates are synthesized and tested experimentally to validate the model's predictions and confirm the material's properties.

Second Order Perturbation Theory Analysis for Back-Donation Ability

Second-order perturbation theory is a quantum chemical method used to analyze the interaction between orbitals within a molecule. wikipedia.org A particularly powerful application of this theory is found in Natural Bond Orbital (NBO) analysis, which provides a framework for understanding chemical bonding in terms of localized electron-pair bonds and lone pairs, akin to Lewis structures. uni-muenchen.defaccts.deq-chem.com

Within the NBO framework, second-order perturbation theory is used to analyze the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de The stabilization energy, E(2), associated with an interaction between a donor orbital (i) and an acceptor orbital (j) is calculated. This energy quantifies the strength of the interaction, which is crucial for understanding phenomena like hyperconjugation and back-donation. researchgate.net

In the context of cobalt-iridium complexes, this analysis is highly relevant for quantifying the extent of metal-to-ligand back-donation. Back-donation refers to the process where electron density from a metal's d-orbital is donated to an empty antibonding (e.g., π*) orbital of a ligand. This interaction is fundamental to the stability and reactivity of many organometallic complexes.

By performing an NBO analysis on a Co-Ir complex, one can identify the specific donor-acceptor interactions corresponding to back-donation. For example, a filled d-orbital on the iridium or cobalt center would act as the donor, and an empty π* orbital on a ligand (like CO or an olefin) would be the acceptor. The E(2) value for this interaction provides a quantitative measure of the back-donation strength. A larger E(2) value implies a stronger back-donation interaction.

This analysis has been applied to various transition metal complexes to understand bonding. acs.org For instance, studies on rhodium and platinum complexes have used NBO analysis to show that a trifluoromethyl (CF₃) ligand engages in significantly more M←CX₃ σ-donation compared to a methyl (CH₃) group, partly due to contributions from C-F σ* orbitals. acs.org Similar methodologies can be applied to Co-Ir systems to probe how the electronic properties of ligands and the coordination environment influence the back-donation from the bimetallic core.

The table below illustrates the type of information obtained from a second-order perturbation theory analysis within the NBO framework.

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)E(2) (kcal/mol)Interaction Type
Metal d-orbital (e.g., d(Ir))Ligand π* orbital (e.g., π(C=O))HighStrong Metal-to-Ligand Back-Donation
Ligand σ-orbital (e.g., σ(C-H))Metal empty d-orbitalModerateLigand-to-Metal Donation
Metal d-orbital (e.g., d(Co))Ligand σ orbital (e.g., σ*(C-H))LowWeak Hyperconjugative Interaction

This quantitative analysis of orbital interactions is crucial for rationalizing the electronic structure, stability, and reactivity patterns observed in cobalt-iridium compounds. nih.gov

Future Research Directions and Perspectives for Cobalt Iridium Chemistry

Development of Novel Synthetic Strategies for Tailored Architectures

A primary focus for future research is the development of more sophisticated synthetic methods to control the architecture of cobalt-iridium materials at the nanoscale. The precise arrangement of atoms is critical to unlocking their full potential, and future strategies will move towards atomic-level precision. Research will likely concentrate on creating complex, hierarchical structures to maximize active sites and enhance stability.

Key areas of development include:

Single-Atom Catalysts (SACs): Expanding on current successes, where iridium single atoms are incorporated into cobalt oxides researchgate.net, future work will aim to precisely control the coordination environment of the iridium atoms. This will allow for the fine-tuning of electronic properties to optimize catalytic activity.

Nanostructured Composites: The synthesis of unique morphologies like nanotubes, nanoframes, and porous nanocrystals will continue to be a priority. For instance, nanotubular mixed oxides of iridium and cobalt (IrₓCo₁₋ₓOᵧ) have been fabricated via electrospinning and calcination, where the cobalt oxide phase acts as a template for the tubular structure. acs.org Similarly, the creation of two-dimensional cobalt-iridium nanoframes has been achieved through the thermal reduction of iridium-decorated cobalt hydroxide (B78521) nanosheets followed by chemical leaching. rsc.org

Scalable Synthesis Methods: Developing synthesis techniques that are both precise and scalable is crucial for practical applications. Methods like the modified surfactant-assisted Adams fusion for producing IrCo oxide nanoparticles acs.orgosti.govacs.org and mechanochemical approaches that can be scaled to gram-level production researchgate.net represent important steps in this direction.

Interactive Table: Novel Synthetic Strategies for Co-Ir Architectures

Synthetic Strategy Resulting Architecture Key Feature Application Reference(s)
Electrospinning & Calcination Nanotubular Mixed Oxides (IrₓCo₁₋ₓOᵧ) Inherited tubular morphology from Co₃O₄ template. acs.org Oxygen Evolution Reaction (OER) acs.org
Mechanochemical Approach Iridium Single Atoms in Co₃O₄ Scalable to gram-level per batch. researchgate.net OER researchgate.net
Modified Adams Fusion IrCo Oxide Nanoparticles Scalable method, enhances catalytic activity. acs.orgosti.gov OER acs.orgosti.govacs.org

Exploration of New Catalytic Transformations and Reaction Pathways

While cobalt-iridium catalysts have shown exceptional promise for the oxygen evolution reaction (OER) in water electrolysis azom.comsciopen.com, a significant area for future research is the exploration of their utility in other catalytic transformations. The unique synergy between the two metals could enable novel reaction pathways that are not achievable with monometallic catalysts.

Future research will likely focus on:

Expanding Catalytic Scope: Investigating the application of Co-Ir catalysts in a broader range of organic transformations. This includes exploring reactions like C-H bond functionalization, cross-coupling reactions, and asymmetric synthesis, where cobalt and iridium catalysts have independently shown promise. beilstein-journals.orgnih.govacs.org

CO₂ Reduction: Leveraging the potential of bimetallic systems to catalyze the electrochemical reduction of carbon dioxide to valuable fuels and chemical feedstocks. Iridium complexes have already demonstrated efficiency in converting CO₂ to formate. dntb.gov.ua The addition of cobalt could enhance activity and selectivity.

Understanding Reaction Mechanisms: Utilizing operando spectroscopy and theoretical calculations to gain deeper insights into the active sites and reaction mechanisms. For the OER, operando X-ray absorption spectroscopy has revealed that isolated iridium atoms in a cobalt oxide matrix are partially oxidized to active Ir>4+ species during the reaction. researchgate.net Similar detailed studies are needed for new transformations to guide the rational design of next-generation catalysts. The promotion effect is often attributed to the modification of the electronic structure and the creation of synergistic active sites, such as Co-Ir bridge sites. azom.comsciopen.com

Interactive Table: Performance of Co-Ir Catalysts in Oxygen Evolution Reaction (OER)

Catalyst Key Finding Performance Metric Reference(s)
Ir-Co₃O₄ (Single Atom) Exhibits significantly higher mass activity and turnover frequency than benchmark IrO₂ in acidic conditions. researchgate.net - researchgate.net
Mesoporous Co₃O₄ with Ir Showed stable performance for over 100 hours with an overpotential (η₁₀) of only 248 mV. azom.com η₁₀ = 248 mV azom.com
IrCo Oxide Nanoparticles Acid-etched IrCo (IrCo_ae) achieved an ~18% lower overpotential at 10 mA/cm² compared to commercial IrOₓ_C in acidic media. acs.orgosti.gov ~18% lower overpotential vs. IrOₓ_C acs.orgosti.gov

Advancements in Spintronic Device Design and Quantum Technologies

The interface between cobalt and iridium gives rise to fascinating quantum-physical effects, making these materials highly promising for the next generation of spintronic devices and quantum computers. lightsources.orgmdpi.com Spintronics aims to utilize the spin of electrons, in addition to their charge, for faster and more energy-efficient data storage and logic operations. helmholtz-berlin.deazoquantum.com

Future research in this domain will concentrate on:

Heterostructure Engineering: A Spanish-German research team has shown that inserting cobalt monolayers between graphene and an iridium thin film significantly enhances quantum effects crucial for spintronics. helmholtz-berlin.deazoquantum.comscitechdaily.comspintronics-info.com The cobalt layer mediates the interaction between graphene and iridium, leading to a synergistic reinforcement of spin-orbit coupling and the Dzyaloshinskii-Moriya interaction. azom.comscitechdaily.com Future work will explore different layering strategies, material combinations, and the precise control over the number of cobalt monolayers to optimize these effects. helmholtz-berlin.deazoquantum.comspintronics-info.com

Stabilization of Skyrmions: The enhanced spin canting effect in graphene-cobalt-iridium heterostructures is essential for stabilizing vortex-like spin textures known as skyrmions. scitechdaily.comspintronics-info.com Skyrmions are particularly suitable for spintronic applications, and future efforts will focus on creating and manipulating these textures for use in novel memory and logic devices. helmholtz-berlin.despintronics-info.com

Molecular Spintronics: Exploring spin-crossover (SCO) cobalt(II) complexes as multifunctional magnetic devices. mdpi.com These molecular nanomagnets could be integrated into spintronic circuits or used in quantum information processing, representing a bottom-up approach to building quantum technologies. mdpi.com

Interactive Table: Quantum Effects in Graphene/Cobalt/Iridium Heterostructures

Quantum Effect Role of Cobalt-Iridium Interface Implication for Technology Reference(s)
Spin-Orbit Coupling (Rashba effect) Cobalt layer enhances the splitting of energy levels. helmholtz-berlin.despintronics-info.com Essential for manipulating electron spins. helmholtz-berlin.descitechdaily.com
Spin Canting (Dzyaloshinskii-Moriya interaction) Cobalt mediates the interaction, enhancing the effect. The effect can be tuned by the number of Co monolayers (3 is optimal). helmholtz-berlin.deazoquantum.comspintronics-info.com Stabilizes skyrmions for spintronic applications. scitechdaily.comspintronics-info.com helmholtz-berlin.deazoquantum.comscitechdaily.comspintronics-info.com

Integration of Advanced Characterization with Computational Modeling

To accelerate the discovery and optimization of cobalt-iridium materials, a strong synergy between advanced experimental characterization and high-powered computational modeling is essential. numberanalytics.com This integrated approach provides a deeper understanding of structure-property relationships and allows for the predictive design of new materials. numberanalytics.com

Future directions include:

Predictive Modeling: Employing computational tools like Density Functional Theory (DFT) and CALPHAD (CALculation of PHAse Diagrams) to predict stable phases, electronic structures, and catalytic activity. numberanalytics.comnasa.gov For instance, DFT calculations have been used to confirm experimental findings in graphene-cobalt-iridium heterostructures helmholtz-berlin.despintronics-info.com and to understand how iridium doping reactivates cobalt sites in OER catalysts. azom.com Recent work has also used machine learning integrated with ab initio calculations to identify promising Ir-doped Fe-Co alloys with large magnetic moments. eurekalert.org

Advanced Characterization: Utilizing state-of-the-art techniques to probe the atomic and electronic structure of Co-Ir materials under operating conditions. Techniques like atom probe tomography (APT), transmission electron microscopy (TEM) numberanalytics.com, and in-situ/operando X-ray spectroscopy researchgate.net are critical for validating computational models and providing a detailed picture of the material's behavior.

Closing the Loop: Creating a feedback loop where computational predictions guide experimental synthesis and characterization, and the experimental results, in turn, are used to refine and validate the theoretical models. utc.eduornl.gov This iterative process will significantly accelerate the development cycle for new high-performance Co-Ir materials.

Addressing Scalability and Cost-Effectiveness in Industrial Applications

For cobalt-iridium materials to make a real-world impact, particularly in catalysis for renewable energy technologies like water electrolysis, the challenges of scalability and cost must be addressed. Iridium is one of the rarest and most expensive non-radioactive elements, which limits its widespread use. azom.comresearchgate.net

Future research will focus on:

Reducing Iridium Content: A key driver for Co-Ir catalyst development is the substitution of the expensive iridium with the more abundant and affordable cobalt. acs.orgosti.govacs.org Research has shown that alloying iridium with cobalt can not only reduce cost but also enhance intrinsic catalytic activity, leading to more efficient use of the precious metal. acs.orgacs.orgsciopen.com

Developing Scalable Manufacturing: Transitioning from laboratory-scale synthesis to industrial-scale production requires the development of robust, reproducible, and cost-effective manufacturing processes. researchgate.net Techniques like the modified Adams fusion method and mechanochemical synthesis are promising steps toward scalable production of Co-Ir oxide catalysts. researchgate.netacs.org

Improving Durability: Ensuring long-term stability under harsh industrial operating conditions is paramount. While Co-Ir catalysts show enhanced activity, their stability and the potential dissolution of both cobalt and iridium need to be thoroughly investigated and improved to ensure a long operational lifetime, which is critical for economic viability. rsc.orgazom.com

Q & A

Q. What characterization techniques are most effective for distinguishing cobalt-iridium alloy phases in heterogeneous catalysis?

Methodological Answer:

  • Use X-ray diffraction (XRD) to identify crystallographic phases and lattice parameters. Pair with energy-dispersive X-ray spectroscopy (EDS) to confirm elemental composition.
  • For surface-sensitive analysis, employ X-ray photoelectron spectroscopy (XPS) to probe oxidation states and ligand environments .
  • Transmission electron microscopy (TEM) with selected-area electron diffraction (SAED) resolves nanoscale phase segregation.
  • Example workflow: Synthesize alloy → Conduct XRD/EDS → Perform XPS for surface oxidation → Validate with TEM .

Q. How do synthesis parameters (e.g., temperature, reducing agents) influence the morphology of cobalt-iridium nanoparticles?

Methodological Answer:

  • Design a controlled variable experiment : Vary one parameter (e.g., temperature) while holding others constant.
  • Use response surface methodology (RSM) to model interactions between synthesis variables (e.g., pH, precursor concentration).
  • Characterize outcomes via dynamic light scattering (DLS) for particle size distribution and BET analysis for surface area .

Q. What electrochemical methods are suitable for evaluating the oxygen evolution reaction (OER) activity of cobalt-iridium oxides?

Methodological Answer:

  • Perform cyclic voltammetry (CV) to assess redox peaks and overpotential.
  • Use electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance.
  • Normalize activity by electrochemically active surface area (ECSA) using double-layer capacitance measurements .

Advanced Research Questions

Q. How do synergistic electronic effects between cobalt and iridium enhance catalytic selectivity in CO₂ reduction?

Methodological Answer:

  • Conduct density functional theory (DFT) calculations to model d-band centers and adsorption energies of intermediates.
  • Validate experimentally using in situ Raman spectroscopy to track surface-bound species during catalysis.
  • Compare turnover frequencies (TOFs) of monometallic vs. bimetallic systems under identical conditions .

Q. What experimental and computational approaches resolve discrepancies in reported overpotentials for cobalt-iridium electrocatalysts?

Methodological Answer:

  • Standardize testing protocols (e.g., electrolyte purity, reference electrode calibration) to minimize experimental variability .
  • Apply microkinetic modeling to reconcile DFT-predicted activation barriers with experimental TOFs.
  • Use error propagation analysis to quantify uncertainties in overpotential measurements .

Q. How does surface reconstruction of cobalt-iridium catalysts under operando conditions affect long-term stability?

Methodological Answer:

  • Perform in situ grazing-incidence XRD to monitor structural changes during catalysis.
  • Pair with atomic force microscopy (AFM) to track surface roughness evolution.
  • Analyze post-reaction catalysts via XPS depth profiling to identify subsurface oxidation .

Q. What statistical methods are optimal for analyzing contradictory data on the magnetic properties of cobalt-iridium alloys?

Methodological Answer:

  • Apply Bayesian regression to account for measurement noise and small sample sizes.
  • Use principal component analysis (PCA) to identify dominant variables (e.g., alloy composition, defect density) influencing magnetic anisotropy.
  • Validate with Monte Carlo simulations of spin configurations .

Q. How can in situ spectroscopy techniques elucidate degradation mechanisms in cobalt-iridium perovskite catalysts?

Methodological Answer:

  • Employ operando X-ray absorption spectroscopy (XAS) to monitor local coordination changes during thermal stress.
  • Correlate with thermogravimetric analysis (TGA) -mass spectrometry to track gas-phase byproducts.
  • Develop a degradation pathway model integrating kinetic data from multiple techniques .

Key Methodological Insights

  • For computational studies: Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to improve accuracy in predicting cobalt-iridium electronic structures .
  • For experimental reproducibility: Document synthesis conditions (e.g., atmosphere, precursor purity) in line with the Beilstein Journal of Organic Chemistry guidelines .
  • For data contradictions: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.